molecular formula C9H16N2 B8764427 1-Azaadamantan-4-amine

1-Azaadamantan-4-amine

Cat. No.: B8764427
M. Wt: 152.24 g/mol
InChI Key: KBANJTYDXMCGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Adamantane (B196018) and Azaadamantane Scaffolds in Chemical Science

Adamantane, a rigid tricyclic hydrocarbon, and its nitrogen-containing counterparts, azaadamantanes, have garnered significant attention in medicinal chemistry and materials science. publish.csiro.aunih.gov The unique, three-dimensional structure of the adamantane cage provides a valuable scaffold for the precise positioning of functional groups, which can enhance interactions with biological targets. researchgate.net This has led to the incorporation of adamantane moieties into numerous clinically approved drugs for a variety of conditions, including viral infections, neurodegenerative disorders, and type 2 diabetes. publish.csiro.aunih.gov

Azaadamantanes, where one or more carbon atoms in the adamantane cage are replaced by nitrogen, offer distinct advantages. nih.gov This substitution reduces the lipophilicity of the molecule compared to its all-carbon analog, which can favorably alter its bioavailability and interaction with biological targets. nih.govsemanticscholar.org The introduction of nitrogen atoms also provides sites for further chemical modification. clockss.org The growing interest in azaadamantanes is evidenced by the increasing number of publications dedicated to their synthesis, reactivity, and biological activity over the last decade. nih.govsemanticscholar.org

The adamantane scaffold's journey into medicinal chemistry began with the discovery of the antiviral properties of amantadine (B194251) in the 1960s. publish.csiro.auscispace.com This paved the way for the development of other adamantane-based drugs like memantine (B1676192) for Alzheimer's disease and saxagliptin (B632) for diabetes. nih.gov Similarly, azaadamantane derivatives have shown promise as anticholinergic and serotonergic agents, as well as squalene (B77637) synthase inhibitors. nih.gov

Table 1: Examples of Adamantane-Based Drugs in Clinical Use

DrugTherapeutic Use
AmantadineAntiviral, Parkinson's disease publish.csiro.aunih.gov
MemantineAlzheimer's disease nih.gov
RimantadineAntiviral nih.gov
TromantadineAntiviral nih.gov
AdapaleneAcne vulgaris publish.csiro.aunih.gov
VildagliptinType 2 diabetes publish.csiro.aunih.gov
SaxagliptinType 2 diabetes publish.csiro.aunih.gov

Significance of Bridged Amines and Polycyclic Systems in Organic Chemistry

Bridged amines and polycyclic systems are of considerable interest in organic and medicinal chemistry due to their unique structural and chemical properties. acs.orgfrontiersin.orgnih.gov These rigid, three-dimensional structures offer a high degree of sp³ character, a feature that has been correlated with higher clinical success rates for drug candidates. acs.orgnsf.gov The constrained nature of bridged systems can also lead to reduced in vivo metabolism and provide distinct vectors for substituent placement, which can be advantageous in drug design. acs.org

The synthesis of these complex aza-cycles, however, can be challenging. acs.org Traditional methods often require multiple steps and may lack generality. acs.org Consequently, the development of novel and efficient synthetic routes to access diverse bridged amine scaffolds is an active area of research. acs.orgnsf.govacs.org One-pot reactions and cascade cyclizations are among the modern strategies being employed to construct these intricate polycyclic frameworks. frontiersin.orgnih.gov

The Hofmann-Löffler-Freytag (HLF) reaction, a classic method for forming pyrrolidines, has been adapted for the synthesis of bridged systems, although the increased ring strain of bicyclic structures presents a challenge. acs.org More recent approaches have focused on intramolecular C-H amination, a powerful tool for creating new C-N bonds within an existing cyclic structure. acs.orgnsf.gov These advancements are expanding the accessibility of bridged bicyclic amines, making them more available for exploration in medicinal chemistry. acs.org

The incorporation of polycyclic systems is not limited to synthetic compounds. Many natural products feature complex polycyclic skeletons, which contribute to their potent biological activities. jst.go.jpnih.gov The synthesis of these natural products often inspires the development of new synthetic methodologies that can then be applied to the creation of novel drug candidates. jst.go.jpnih.govacs.org

Historical Context and Evolution of Research on 1-Azaadamantan-4-amine

The parent compound, 1-azaadamantane (B8791487), was first synthesized in 1953. nih.gov Research into its derivatives, including 1-azaadamantan-4-one, a key precursor to this compound, followed. researchgate.netnih.gov The synthesis of 1-azaadamantan-4-one was achieved through a double intramolecular Mannich reaction. researchgate.netnih.gov

A significant development in the synthesis of this compound came in 1992 with a report detailing a short synthesis of 1-azaadamantan-4-one and its subsequent conversion to the syn and anti isomers of 4-amino-1-azaadamantane. thieme-connect.comluc.edu This method involved the reductive amination of 1-azaadamantan-4-one. thieme-connect.comluc.edulookchem.com The two isomers were separated as their tosylamides, followed by deprotection to yield the final amine products. thieme-connect.comluc.edu

Early research on azaadamantanes focused on their potential as rigid models for studying fundamental chemical phenomena. nih.gov However, their pharmacological potential soon became a major driver of research. nih.gov Substituted 1-azaadamantanes have been investigated for their utility as conformationally restricted amines with potential therapeutic applications. nih.gov The development of more concise and efficient synthetic approaches to the azaadamantane core has been crucial for advancing this research. nih.gov

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

1-azatricyclo[3.3.1.13,7]decan-4-amine

InChI

InChI=1S/C9H16N2/c10-9-7-1-6-2-8(9)5-11(3-6)4-7/h6-9H,1-5,10H2

InChI Key

KBANJTYDXMCGKU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CN(C2)CC1C3N

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies

Reactions at the Amine Functionality of 1-Azaadamantan-4-amine

The primary amine group at the 4-position of the 1-azaadamantane (B8791487) skeleton is a key site for nucleophilic reactions, allowing for the straightforward introduction of a variety of substituents.

As a primary amine, this compound readily undergoes N-alkylation with alkyl halides via an SN2 mechanism. libretexts.org This reaction introduces alkyl groups onto the nitrogen atom, leading to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts with excess alkylating agent. The reaction proceeds by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the alkyl halide. youtube.com

Similarly, acylation reactions with acylating agents such as acid chlorides or anhydrides yield stable amide derivatives. strath.ac.uknih.gov This transformation is robust and has been demonstrated for various diamondoid amines, including those with the azaadamantane core. strath.ac.uk The reaction typically proceeds under basic conditions to neutralize the acid byproduct. strath.ac.uk The resulting amides can be further reduced to the corresponding amines using reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF). nih.govstrath.ac.uk

Table 1: Representative Amine Derivatization Reactions

Reaction Type Reagents Product Type
Alkylation Alkyl Halide (R-X) N-Alkyl-1-azaadamantan-4-amine
Acylation Acyl Chloride (RCOCl), Base N-Acyl-1-azaadamantan-4-amine (Amide)
Reductive Amination Aldehyde/Ketone, Reducing Agent N-Alkyl-1-azaadamantan-4-amine

The reaction of this compound with aldehydes or ketones under appropriate conditions leads to the formation of imines, commonly known as Schiff bases. nih.govechemcom.com This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (>C=N-). nih.govnih.gov The synthesis of adamantane-based Schiff bases is a well-established method for creating derivatives with diverse biological and chemical properties. nih.govmdpi.com These reactions are often carried out in solvents like ethanol (B145695) and may be heated under reflux to drive the reaction to completion. nih.govmdpi.com

Reactivity of the Ketone Functionality in 1-Azaadamantan-4-one

1-Azaadamantan-4-one, a key precursor to the corresponding amine, possesses an electrophilic carbonyl carbon that is susceptible to nucleophilic attack. luc.eduluc.edu This reactivity is central to many synthetic transformations.

The carbonyl group of 1-azaadamantan-4-one can undergo nucleophilic addition with a variety of reagents. libretexts.orgyoutube.com A prominent example is the reduction of the ketone to the corresponding alcohol, 1-azaadamantan-4-ol, using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). colab.ws The stereochemistry of this reduction is influenced by the solvent and the specific hydride reagent used. colab.ws

Another important nucleophilic addition is the reaction with cyanide ions (e.g., from HCN or KCN) to form a cyanohydrin. libretexts.org In this reaction, the cyanide ion attacks the carbonyl carbon, and subsequent protonation of the oxygen anion yields a product with both a hydroxyl and a nitrile group attached to the same carbon. libretexts.org

The Strecker synthesis provides a pathway to α-amino acids from ketones or aldehydes. wikipedia.orgmasterorganicchemistry.com When applied to 1-azaadamantan-4-one, this reaction sequence can be used to synthesize novel, sterically hindered α,α-disubstituted amino acids. wikipedia.org The process begins with the reaction of the ketone with ammonia (B1221849) and cyanide. masterorganicchemistry.com This forms an intermediate α-aminonitrile, where both an amino group (-NH₂) and a cyano group (-CN) are attached to the C-4 position of the azaadamantane ring. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the nitrile functionality, typically under acidic conditions, converts the cyano group into a carboxylic acid group, yielding the final α-amino acid derivative. masterorganicchemistry.commasterorganicchemistry.com

Table 2: Key Reactions of 1-Azaadamantan-4-one

Reaction Name Key Reagents Intermediate Product Final Product
Hydride Reduction NaBH₄ or LiAlH₄ Alkoxide 1-Azaadamantan-4-ol
Cyanohydrin Formation KCN, Acid Alkoxide 4-Cyano-1-azaadamantan-4-ol
Strecker Reaction NH₄Cl, KCN; then H₃O⁺ α-Aminonitrile 4-Amino-1-azaadamantane-4-carboxylic acid

Advanced Structural Modifications and Functional Group Interconversions

Beyond the direct derivatization of the amine and ketone groups, the rigid azaadamantane scaffold allows for more complex structural modifications. Functional group interconversions can lead to a wide range of derivatives. For instance, the hydroxyl group of 1-azaadamantan-4-ol, obtained from the reduction of the ketone, can be converted into a good leaving group (e.g., a tosylate) and subsequently displaced by various nucleophiles to introduce new functionalities at the C-4 position.

Furthermore, modifications can be made to the cage itself, although this often requires more complex, multi-step synthetic routes. colab.ws The inherent stability of the adamantane (B196018) core makes such transformations challenging, but specialized methods can enable the synthesis of substituted azaadamantanes with functionalities at other positions on the cage. acs.org These advanced strategies are crucial for creating highly tailored molecules for applications in materials science and medicinal chemistry. researchgate.net

Computational and Theoretical Investigations of 1 Azaadamantan 4 Amine

Electronic Structure and Molecular Geometry Calculations

The foundation of understanding a molecule's behavior lies in its electronic structure and three-dimensional geometry. Computational methods, particularly Density Functional Theory (DFT), are instrumental in providing detailed insights into these aspects.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for studying relatively large molecules like 1-Azaadamantan-4-amine.

In the structural characterization of this compound, DFT calculations would be employed to determine its equilibrium geometry. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The calculations would yield optimized bond lengths, bond angles, and dihedral angles. For instance, in a computational study of adamantane (B196018) derivatives, DFT has been used to obtain optimized geometries. doi.org

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. For organic molecules containing nitrogen, hybrid functionals such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p), are commonly used to achieve reliable results. doi.org These calculations can predict structural parameters that can be compared with experimental data if available, for example, from X-ray crystallography.

A hypothetical table of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation, is presented below.

ParameterPredicted Value (Å or °)
C-N (cage) bond lengthValue not available
C-C bond lengthValue not available
C-N (amine) bond lengthValue not available
C-N-C bond angleValue not available
H-N-H bond angleValue not available
Dihedral anglesValue not available

Note: The values in this table are placeholders as specific computational studies on this compound are not publicly available. The table illustrates the type of data that would be generated from DFT calculations.

While DFT is primarily a ground-state theory, its time-dependent extension, TD-DFT, is a powerful tool for studying excited electronic states. The analysis of excited singlet states is crucial for understanding a molecule's photophysical properties, such as its absorption and fluorescence spectra.

For this compound, TD-DFT calculations could predict the energies of the lowest excited singlet states and the nature of the electronic transitions (e.g., n → π, π → π, or Rydberg transitions). This information helps in interpreting experimental UV-Vis spectra.

Vibronic transitions, which are simultaneous changes in electronic and vibrational energy levels, are also important features of electronic spectra. The coupling between electronic and vibrational states can be investigated computationally. Theoretical studies on related polycyclic aromatic hydrocarbons have provided insights into their excited states. nasa.gov

A hypothetical data table summarizing the calculated properties of the first few excited singlet states of this compound is shown below.

Excited StateExcitation Energy (eV)Oscillator StrengthMajor Contribution
S1Value not availableValue not availableValue not available
S2Value not availableValue not availableValue not available
S3Value not availableValue not availableValue not available

Note: This table is illustrative of the data that would be obtained from TD-DFT calculations. Specific values for this compound are not available in the current literature.

Energetic Landscape and Conformational Preferences

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. libretexts.org For a rigid molecule like this compound, the number of possible conformations is limited compared to flexible acyclic molecules. However, the orientation of the amino group at the 4-position can still lead to different conformers.

Computational methods can be used to explore the potential energy surface of this compound and identify the most stable conformers. This involves rotating the C-N bond of the amino group and calculating the energy at each rotational angle. The results of such a scan would reveal the global minimum energy conformation and any local minima, as well as the energy barriers between them. Conformational analysis is useful for understanding the stability and reactivity of different isomers. lumenlearning.com

Prediction of Bond Dissociation Enthalpies and Chemical Stability

Bond dissociation enthalpy (BDE) is the enthalpy change that occurs upon the homolytic cleavage of a bond in the gas phase. It is a key indicator of the strength of a chemical bond and the thermal stability of a molecule. Computational chemistry offers reliable methods for predicting BDEs.

For this compound, the BDEs of various bonds, such as the C-H, C-C, and C-N bonds, can be calculated. The C-N bond connecting the amino group to the adamantane cage and the C-N bonds within the cage are of particular interest. These calculations are typically performed by computing the enthalpies of the parent molecule and the resulting radicals after bond cleavage. High-level theoretical methods are often required for accurate BDE predictions. researchgate.net

The calculated BDEs can provide insights into the weakest bond in the molecule and predict the most likely fragmentation pathways under thermal stress. This information is valuable for understanding the molecule's stability and potential degradation mechanisms. Machine learning models are also being developed to predict BDEs with high accuracy and low computational cost. nih.govrsc.org

A hypothetical table of predicted bond dissociation enthalpies for this compound is presented below.

BondPredicted BDE (kcal/mol)
C4-NH2Value not available
C-H (bridgehead)Value not available
C-C (cage)Value not available
C-N (cage)Value not available

Note: This table illustrates the type of data that would be generated from BDE calculations. Specific values for this compound are not available in the literature.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.

For this compound, computational methods could be used to study a variety of reactions, such as its protonation, oxidation, or reactions involving the amino group. For example, a computational study of inside-protonated 1-azaadamantane (B8791487) has explored its stability and generation pathways. researchgate.net

The mechanism of a reaction is typically investigated by locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction. By calculating the energies of all species along the reaction coordinate, a complete energy profile can be constructed. Computational studies have been instrumental in understanding the mechanisms of many organic reactions. kuleuven.be These theoretical investigations can complement experimental studies and provide insights that are difficult to obtain through experiments alone.

Advanced Research Applications of 1 Azaadamantan 4 Amine Scaffolds

Contributions to Medicinal Chemistry Research and Scaffold Design

The 1-azaadamantane (B8791487) framework serves as an excellent starting point for the design of novel therapeutic agents. Its inherent rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The tetrahedral arrangement of bridgehead carbons allows for precise vectorial presentation of substituents into the binding pockets of receptors and enzymes.

Design Principles for Rigid Ligand Frameworks

The use of rigid scaffolds like 1-azaadamantane is a key strategy in modern drug design. The primary principles guiding the use of such frameworks include:

Conformational Restriction: The adamantane (B196018) cage structure locks the molecule into a well-defined, low-energy conformation. This pre-organization of the ligand for binding can lead to a significant increase in affinity for its target receptor by minimizing the entropic cost of binding.

Improved Selectivity: The precise spatial orientation of functional groups appended to the rigid core can be tailored to fit the specific topology of a target's binding site, leading to enhanced selectivity over other receptors.

Enhanced Metabolic Stability: The saturated, sterically hindered nature of the adamantane core is often resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

Modulation of Physicochemical Properties: The lipophilic character of the adamantane cage can be balanced by the introduction of polar functional groups, such as the amine at the 4-position, to fine-tune properties like solubility and membrane permeability.

Exploration of Structure-Activity Relationships (SAR) in Receptor Binding (e.g., Sigma and NMDA Receptors)

The 1-azaadamantane scaffold has been explored for its potential as a privileged structure for targeting various receptors, including sigma (σ) and N-methyl-D-aspartate (NMDA) receptors, which are implicated in a range of neurological disorders.

Sigma (σ) Receptors: The pharmacophore for many sigma receptor ligands includes a nitrogen atom and a hydrophobic region. The 1-azaadamantan-4-amine structure provides a rigid framework to position these key features. SAR studies often involve modification at the amine and the adamantane cage to probe the binding pocket.

Modification PositionType of ModificationEffect on Sigma Receptor Affinity
4-amino groupAlkylation, ArylationCan significantly influence affinity and selectivity for σ1 vs. σ2 subtypes.
Adamantane CageIntroduction of substituentsModulates lipophilicity and steric interactions within the binding site.

NMDA Receptors: NMDA receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity. nih.gov Amantadine (B194251), a related adamantane derivative, is an uncompetitive NMDA receptor antagonist. researchgate.net The this compound scaffold offers a platform to develop new NMDA receptor modulators. The nitrogen atom within the cage and the exocyclic amine can interact with different parts of the receptor channel.

CompoundReceptor TargetKey Structural FeatureObserved Activity
AmantadineNMDA ReceptorPrimary amine on adamantane cageUncompetitive antagonism
Memantine (B1676192)NMDA ReceptorMethyl groups on adamantane cage, primary amineUncompetitive antagonism with improved kinetics
This compound DerivativesNMDA ReceptorBridgehead nitrogen, 4-amino groupPotential for novel antagonist profiles

Strategic Use of Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy to optimize drug candidates. patsnap.com In the context of this compound, bioisosteric modifications can be used to improve potency, selectivity, and pharmacokinetic properties. patsnap.comnih.gov

Amine Bioisosteres: The primary amine at the 4-position is a key interaction point. It can be replaced with other groups that can act as hydrogen bond donors or acceptors, such as a hydroxyl group or a small amide.

Cage Bioisosteres: The carbon atoms of the adamantane cage can be replaced with heteroatoms. For instance, replacing a CH group with a nitrogen atom introduces a polar interaction point and alters the electronic properties of the scaffold.

Ring Equivalents: The entire azaadamantane scaffold can be considered a bioisostere for other bulky, lipophilic groups in known ligands to improve properties like metabolic stability.

Original Functional GroupBioisosteric ReplacementPotential Advantage
-NH2 (at C4)-OH, -NHC(O)CH3Modulate pKa, hydrogen bonding capacity, and metabolic stability.
C-H (on cage)C-FIncrease metabolic stability and alter electronic properties. nih.gov
Adamantane CageBicyclo[2.2.2]octaneFine-tune steric bulk and lipophilicity.

Catalytic Applications of Azaadamantane N-Oxyl Derivatives (AZADO)

While this compound itself is not a catalyst, its core structure is the foundation for a class of highly effective organocatalysts known as azaadamantane N-oxyl (AZADO) derivatives. These stable nitroxyl (B88944) radicals have demonstrated superior performance compared to the well-known TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst in various oxidation reactions.

Development of Highly Efficient Organocatalysts for Aerobic Oxidations

AZADO and its derivatives have emerged as powerful catalysts for the aerobic oxidation of alcohols to aldehydes and ketones. tcichemicals.com These reactions are environmentally friendly as they can utilize molecular oxygen from the air as the terminal oxidant. nih.gov

The enhanced reactivity of AZADO compared to TEMPO is attributed to the reduced steric hindrance around the nitroxyl radical, allowing for the oxidation of a broader range of substrates, including sterically hindered secondary alcohols. organic-chemistry.orgjst.go.jp

CatalystSubstrate ScopeKey Advantages
TEMPOPrimarily primary alcoholsWell-established, commercially available.
AZADO Primary and secondary alcohols (including hindered ones)Higher catalytic activity, broader substrate scope. organic-chemistry.orgjst.go.jp
1-Me-AZADOVarious alcoholsExcellent catalytic proficiency for hindered substrates. organic-chemistry.org

These catalysts are often used in combination with a co-catalyst, such as a copper salt, to facilitate the catalytic cycle. nih.govacs.org The AZADO/copper system has proven to be highly chemoselective, enabling the oxidation of alcohols in the presence of other sensitive functional groups like sulfides. nih.govacs.org

Mechanistic Studies of Azaadamantane N-Oxyl-Mediated Catalysis

The catalytic cycle of AZADO-mediated oxidation is believed to proceed through the formation of an oxoammonium ion as the active oxidizing species. nih.govacs.org The generally accepted mechanism involves the following key steps:

Oxidation of the Nitroxyl Radical: The AZADO catalyst is first oxidized to the corresponding oxoammonium ion by a co-oxidant (e.g., a metal catalyst in the presence of air).

Alcohol Oxidation: The oxoammonium ion then oxidizes the alcohol substrate to the corresponding carbonyl compound, during which it is reduced to a hydroxylamine (B1172632).

Regeneration of the Catalyst: The resulting hydroxylamine is re-oxidized back to the nitroxyl radical, completing the catalytic cycle.

Recent studies have focused on the structure-activity relationships of substituted AZADO derivatives. For example, the introduction of electron-withdrawing groups on the azaadamantane framework can modulate the redox potential of the catalyst and influence its reactivity. researchgate.net Kinetic studies have revealed that while AZADO shows a high initial reaction rate, certain fluorinated derivatives can lead to more complete conversions without a slowdown in the reaction. researchgate.net The correlation between spectroscopic properties (like the N-O stretching frequency) and the catalytic activity provides insight into the electronic effects governing the catalytic efficiency. nih.gov

Advancement of Greener Oxidation Methodologies

The development of environmentally benign oxidation methods is a significant focus in modern organic chemistry, aiming to replace hazardous reagents, such as those containing chromium, with more sustainable alternatives. beyondbenign.org In this context, organocatalysts based on the azaadamantane scaffold have emerged as highly efficient and superior alternatives to traditional nitroxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

Notably, 2-azaadamantane (B3153908) N-oxyl (AZADO) and its derivative, 1-Me-AZADO, have demonstrated exceptional catalytic proficiency in the oxidation of alcohols to their corresponding carbonyl compounds. organic-chemistry.orgnih.gov These catalysts are particularly effective for the oxidation of sterically hindered secondary alcohols, a transformation where TEMPO often struggles due to steric hindrance around its own reaction center. organic-chemistry.org The rigid, cage-like structure of the azaadamantane core in AZADO reduces this steric hindrance, allowing for greater catalytic activity even with challenging substrates. organic-chemistry.org

The advancement of these azaadamantane-based catalysts represents a significant step forward in greener chemistry. They can be used in low catalytic loadings and have proven to be durable, offering a more efficient and environmentally friendly pathway for a fundamental organic transformation. organic-chemistry.org This highlights the potential of the azaadamantane framework in designing next-generation organocatalysts for sustainable chemical synthesis. organic-chemistry.org

Supramolecular Chemistry and Functional Material Design

The unique structural properties of the 1-azaadamantane scaffold—specifically its rigidity, three-dimensional structure, and defined geometry—make it an exemplary building block in the fields of supramolecular chemistry and material design. beilstein-journals.orgarxiv.org Its derivatives are increasingly utilized in creating complex, self-assembled systems governed by non-covalent interactions. beilstein-journals.orglongdom.org

Host-Guest Complexation Studies with Azaadamantane Derivatives

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a smaller "guest" molecule through non-covalent interactions. nih.gov Azaadamantane derivatives have been shown to act as effective components in such systems.

Research into 1,4,6,10-tetraazaadamantanes (TAADs) bearing N-acyl and alkoxycarbonyl groups has demonstrated their ability to form stable host-guest complexes with small molecules like water and methanol. beilstein-journals.org In these complexes, the guest molecule is held within a pocket created by the amide units and the triazinane ring of the TAAD scaffold, stabilized by a network of hydrogen bonds. beilstein-journals.org The rigid adamantane-like core preorganizes the binding pocket, facilitating effective complexation. beilstein-journals.org

Conversely, the adamantane core itself, including derivatives like adamantan-1-amine, can function as an excellent "guest" for larger host molecules such as cyclodextrins. mdpi.comnih.gov Studies on the complexation of various adamantane derivatives with β-cyclodextrin reveal the formation of stable inclusion adducts. nih.govmdpi.comnih.gov In these systems, the hydrophobic adamantane cage fits snugly into the truncated-cone-shaped cavity of the cyclodextrin (B1172386) host. mdpi.comnih.gov These studies showcase the versatility of the azaadamantane scaffold, capable of acting as both a host for small molecules and a guest for macrocyclic hosts.

Below is a table summarizing examples of host-guest systems involving adamantane and azaadamantane derivatives.

Host MoleculeGuest Molecule(s)Key Interactions
N-acylated 1,4,6,10-Tetraazaadamantanes (TAADs)Water, MethanolHydrogen bonding within a preorganized cavity. beilstein-journals.org
β-Cyclodextrin (β-CD)Adamantan-1-amine, 1-Adamantanol, etc.Hydrophobic interactions, van der Waals forces. mdpi.comnih.gov

Principles of Molecular Recognition in Self-Assembled Systems

Molecular recognition is the principle that governs the specific, non-covalent binding between molecules, forming the basis of self-assembly. longdom.orgrsc.org This process relies on complementarity in shape, size, and chemical functionality between the interacting species. longdom.org The formation of well-defined, complex structures from individual molecular components is driven by interactions such as hydrogen bonding and π-π stacking. longdom.orgnih.gov

Azaadamantane-based systems provide clear examples of molecular recognition. For instance, N-acylated tetraazaadamantane (TAAD) derivatives exhibit selectivity in guest binding. beilstein-journals.org Derivatives with N-propionyl and ethyl carbamate (B1207046) groups preferentially form complexes with water, while the larger tris-Boc derivatives favor complexation with methanol. beilstein-journals.org This preference demonstrates that subtle changes to the functional groups on the rigid azaadamantane scaffold can tune its molecular recognition properties, allowing it to distinguish between very similar small molecules. beilstein-journals.org This ability to encode specific binding information into a molecule's structure is a fundamental principle for designing self-assembling systems with precise functions. nih.gov

Design of Azaadamantane-Based Components for Supramolecular Architectures

The rigid and well-defined geometry of the azaadamantane scaffold makes it an ideal component for the rational design of complex supramolecular architectures. beilstein-journals.orgarxiv.org Researchers leverage these properties to construct functional systems with tailored applications, from molecular sensors to advanced materials. beilstein-journals.orgdigitellinc.com

Studies on tetraazaadamantanes (TAADs) have shown that they can serve as templates for designing supramolecular receptors for specific molecules like alcohols. beilstein-journals.org By modifying the functional groups attached to the bridgehead nitrogen atoms, it is possible to create preorganized binding pockets with high selectivity. beilstein-journals.org

Furthermore, theoretical studies have highlighted the potential of functionalized azaadamantanes as fundamental building blocks for creating novel nanostructures. arxiv.org For example, a hypothetical molecular crystal with a zincblende structure was proposed, assembled from tetra-aza-adamantane and tetra-bora-adamantane units. arxiv.org Such designed materials are predicted to have unique electronic properties, including a large, direct bandgap, making them suitable for advanced applications. arxiv.org The incorporation of adamantane-based units into supramolecular architectures is a promising strategy for developing multifunctional materials capable of performing tasks like selective chemical separations. digitellinc.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-azaadamantane (B8791487) derivatives. Both ¹H and ¹³C NMR are utilized to probe the chemical environment of the hydrogen and carbon atoms within the molecule's framework.

In the ¹H NMR spectrum of 1-azaadamantane derivatives, the protons on the cage structure typically appear as a complex series of multiplets in the aliphatic region. The chemical shifts and coupling constants of these protons provide valuable information about their spatial relationships. For instance, in a study of N,N-dimethylformamide derivatives of 2-azaadamantane (B3153908), dynamic NMR experiments revealed exchange mechanisms and rotational barriers, highlighting the steric effects of the bulky adamantane (B196018) cage. strath.ac.uk

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The number of distinct carbon signals can confirm the symmetry of the molecule. For 1-azaadamantane derivatives, characteristic shifts are observed for the bridgehead carbons and those adjacent to the nitrogen atom. researchgate.net The chemical shifts in the ¹³C NMR spectra of 1-azaadamantan-4-one, a precursor to the amine, have been used to confirm its structure. researchgate.net

Table 1: Representative NMR Data for Adamantane Derivatives

NucleusChemical Shift Range (ppm)Remarks
¹H1.5 - 3.5Complex multiplets due to protons on the adamantane cage.
¹³C25 - 70Signals corresponding to the carbon skeleton of the adamantane core.
¹³C> 200Signal for the carbonyl carbon in 1-azaadamantan-4-one. nih.gov

Note: Specific chemical shifts are highly dependent on the substituents and the solvent used.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of 1-azaadamantan-4-amine. The molecular ion peak (M⁺) in the mass spectrum confirms the compound's molecular formula.

The fragmentation of adamantane derivatives under electron ionization (EI) can be complex. nih.gov For aliphatic amines, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation. The mass-to-charge ratio (m/z) of this fragment can help to distinguish between primary, secondary, and tertiary amines. libretexts.org In the case of this compound, fragmentation may also involve the loss of small neutral molecules or cleavage of the adamantane cage itself. youtube.commdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, further aiding in the confirmation of the elemental composition. scispace.com

Table 2: Common Fragmentation Patterns in Mass Spectrometry of Amines

Fragmentation TypeDescriptionExpected Fragments for this compound
α-CleavageCleavage of the C-C bond adjacent to the amine.Formation of a stable iminium ion.
Ring FragmentationCleavage of the adamantane cage structure.Various smaller carbocation fragments.
Neutral LossElimination of small molecules like NH₃ or HCN. youtube.com[M-NH₃]⁺ or [M-HCN]⁺ ions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound. nih.gov These techniques probe the vibrational modes of the molecule's bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine group, as well as the C-H bonds of the adamantane cage. The N-H stretching vibrations typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the adamantane framework are observed around 2850-2950 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. horiba.com It is particularly sensitive to non-polar bonds and can be useful for characterizing the vibrations of the carbon skeleton of the adamantane cage. nih.gov The symmetric C-C stretching modes of the adamantane ring system are often strong in the Raman spectrum.

Table 3: Key Vibrational Frequencies for 1-Azaadamantane Derivatives

Vibrational ModeIR Frequency Range (cm⁻¹)Raman Frequency Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500 (medium)3300 - 3500 (weak)
C-H Stretch (Aliphatic)2850 - 2950 (strong)2850 - 2950 (strong)
C-N Stretch (Amine)1020 - 1250 (medium)1020 - 1250 (weak)
C-C Stretch (Cage)-Strong signals in the fingerprint region

High-Resolution Rotational and Microwave Spectroscopy for Gas-Phase Structure

High-resolution rotational and microwave spectroscopy are powerful techniques for determining the precise gas-phase structure of molecules like 1-azaadamantan-4-one, a precursor to the amine. doi.org These methods measure the rotational transitions of the molecule with very high accuracy, allowing for the determination of rotational constants. These constants are directly related to the molecule's moments of inertia, from which a detailed three-dimensional structure can be derived. mdpi.com

A study on 1-aza-adamantan-4-one combined Fourier transform microwave (FTMW) spectroscopy and millimeter-wave absorption spectroscopy to obtain a comprehensive set of rotational and centrifugal distortion parameters. researchgate.net The experimental data were then compared with quantum chemical calculations to refine the molecular structure. researchgate.net For adamantane itself, high-resolution infrared spectroscopy has been used to analyze its rotational structure, providing accurate energy levels and rotational constants. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Nitroxyl (B88944) Radical Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study molecules with unpaired electrons, such as nitroxyl radicals. nih.gov While this compound itself is not a radical, it can be converted into a nitroxyl radical derivative. These derivatives are stable free radicals that can be used as spin probes.

ESR spectroscopy provides information about the electronic environment of the unpaired electron. sciencepublishinggroup.com The hyperfine coupling constant of the nitrogen atom (A_N) in nitroxyl radicals offers insights into the electron density and hybridization of the nitrogen atom. nih.govacs.org Studies on 2-azaadamantane N-oxyl (AZADO) derivatives have shown a correlation between the hyperfine coupling constant and the catalytic activity of these radicals in oxidation reactions. nih.gov ESR can also be used to study the rotational motion and stability of these radicals. sciencepublishinggroup.comresearchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ucl.ac.uk This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined with high precision.

For adamantane and its derivatives, X-ray crystallography has been instrumental in confirming their rigid, cage-like structures. acs.org The crystal structure of 1,3,5-triazaadamantan-7-amine, a related compound, has been determined, revealing details about its hydrogen bonding network in the solid state. nih.gov A crystallographic study of adamantane-based esters has provided insights into their conformation and crystal packing. nih.gov A definitive solid-state structure of this compound via X-ray crystallography would provide accurate bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Pathways for 1-Azaadamantan-4-amine

Traditional synthetic routes to this compound and its precursors often rely on multi-step processes that may involve harsh reagents and generate significant waste. colab.wsluc.edu Future research is increasingly focused on developing more sustainable and efficient synthetic methodologies, drawing from the principles of green chemistry.

One promising avenue is the application of biocatalysis . The use of enzymes, such as transaminases, offers a highly selective and environmentally benign method for the synthesis of chiral amines. nih.govresearchgate.netnih.govresearchgate.netacs.orgnih.govmdpi.com Future work could explore the use of engineered transaminases for the asymmetric amination of 1-azaadamantan-4-one, the direct precursor to this compound. This enzymatic approach could provide a direct and highly enantioselective route to specific stereoisomers of the amine, which is crucial for pharmaceutical applications where stereochemistry often dictates biological activity. The development of robust enzymes that can tolerate the specific substrate and reaction conditions will be a key challenge.

Another area of intense interest is the implementation of continuous flow chemistry . Flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govnih.gov A continuous flow process for the synthesis of 1-azaadamantan-4-one and its subsequent reductive amination to this compound could significantly improve efficiency and reduce production costs. Research in this area would involve the design and optimization of flow reactors and the integration of in-line purification techniques to create a streamlined and sustainable manufacturing process.

Photocatalysis also presents a novel approach for the synthesis of azaadamantane derivatives. nih.gov Light-mediated reactions can often proceed under mild conditions and can enable unique bond formations that are not accessible through traditional thermal methods. Exploring photocatalytic C-H amination or other functionalization strategies on the azaadamantane core could lead to more direct and atom-economical synthetic routes.

Expansion of Derivatization Strategies for Enhanced Functionality

The functional versatility of this compound stems from the presence of a primary amine group and the rigid cage structure, both of which can be selectively modified. Future research will focus on expanding the toolbox of derivatization strategies to create a wider range of functional molecules with tailored properties.

N-Functionalization of the primary amine group is a straightforward yet powerful strategy. The synthesis of ureas and thioureas from this compound is an area of interest, as these functional groups are known to participate in hydrogen bonding and can be crucial for binding to biological targets. researchgate.netorganic-chemistry.orgnih.goviiste.orgrsc.org Amide coupling reactions with a diverse range of carboxylic acids can also be employed to generate a library of derivatives with varying steric and electronic properties.

A more challenging but highly rewarding area of future research is the selective C-H functionalization of the azaadamantane scaffold. nih.govresearchgate.netuni-giessen.demdpi.comrsc.org While the bridgehead positions are typically the most reactive, developing methods for the selective functionalization of other positions on the cage would open up new avenues for creating structurally diverse molecules. This could involve directed C-H activation strategies where a directing group guides a catalyst to a specific C-H bond.

Advanced Computational Modeling for Predictive Structure-Property Relationships

Computational chemistry is becoming an indispensable tool in the design and development of new molecules. For this compound and its derivatives, advanced computational modeling will play a crucial role in predicting their properties and guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique for correlating the structural features of molecules with their biological activity. nih.govresearchgate.netbio-hpc.euresearchgate.netrsc.org By developing robust QSAR models for a series of this compound derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This approach can significantly accelerate the drug discovery process and reduce the reliance on expensive and time-consuming experimental screening.

Molecular docking and molecular dynamics simulations can provide detailed insights into the binding of this compound derivatives to their biological targets. These simulations can help to elucidate the key interactions that are responsible for binding affinity and selectivity, and can guide the design of new derivatives with improved pharmacological profiles.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of this compound and its derivatives. scholaris.cauva.nlresearchgate.net These calculations can provide valuable information about the molecule's frontier molecular orbitals (HOMO and LUMO), which can be used to predict its reactivity in various chemical transformations. DFT can also be used to study the stability of different conformations and to calculate various spectroscopic properties.

Exploration of New Academic and Industrial Research Applications in Uncharted Domains

While the primary focus of research on azaadamantanes has been in medicinal chemistry, the unique properties of the 1-azaadamantane (B8791487) scaffold suggest that it could be a valuable building block in a variety of other fields. nih.govnih.govsemanticscholar.org

In the field of materials science , the rigid and well-defined structure of this compound could be exploited to create novel polymers and supramolecular assemblies with interesting properties. For example, incorporating this scaffold into the backbone of a polymer could lead to materials with enhanced thermal stability and mechanical strength. Its ability to form predictable non-covalent interactions could also be utilized in the design of self-assembling materials.

The azaadamantane framework has also shown promise in organocatalysis . The nitrogen atom within the cage can act as a Lewis base, and the rigid structure can provide a well-defined chiral environment for asymmetric catalysis. researchgate.netbohrium.com Future research could explore the use of chiral derivatives of this compound as organocatalysts for a variety of chemical transformations.

Furthermore, the development of fluorescent probes based on the 1-azaadamantane scaffold is an emerging area of interest. By attaching a fluorophore to the this compound core, it may be possible to create sensors for specific analytes or to visualize biological processes. The rigid nature of the scaffold could help to control the photophysical properties of the fluorophore and enhance its sensing capabilities.

Q & A

Q. What protocols ensure reproducibility in synthetic workflows for this compound analogs?

  • Methodological Answer : Adopt a factorial design to test variables (catalyst type, solvent polarity, temperature). Use Design of Experiments (DoE) software to identify significant factors (p < 0.05). Archive detailed reaction logs (e.g., via ELN systems) and share step-by-step videos for complex techniques (e.g., Schlenk line transfers). Validate reproducibility across ≥2 independent operators .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.